

Endrin's Environmental Journey: A Technical Guide to its Fate and Transport

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Endrin*

Cat. No.: *B086629*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Endrin, a now-banned organochlorine pesticide, continues to be a subject of scientific scrutiny due to its persistent nature and lasting impact on the environment. This technical guide provides an in-depth exploration of the environmental fate and transport of **endrin**, offering a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in environmental or toxicological studies. The following sections detail its physicochemical properties, degradation pathways, and mobility in various environmental compartments, supplemented with experimental protocols and visual representations of key processes.

Physicochemical Properties of Endrin and its Key Metabolites

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. **Endrin** is a white, crystalline solid that is sparingly soluble in water but readily dissolves in many organic solvents.^{[1][2]} Its high octanol-water partition coefficient (log K_{ow}) indicates a strong tendency to partition into fatty tissues of organisms, leading to bioaccumulation.^{[1][3]} The following tables summarize the key physicochemical properties of **endrin** and its primary degradation products: **endrin** aldehyde and **endrin** ketone.

Table 1: Physicochemical Properties of **Endrin**

Property	Value	Reference
Molecular Formula	$C_{12}H_8Cl_6O$	[1]
Molecular Weight	380.9 g/mol	[3]
Water Solubility	0.23 mg/L at 25°C	[2] [4]
Vapor Pressure	2.7×10^{-7} mmHg at 25°C	[1] [2]
Henry's Law Constant	6.36×10^{-6} atm-m ³ /mol at 25°C	[3]
Log Octanol-Water Partition Coefficient (log K _{ow})	5.20 - 5.34	[1] [2] [3]
Organic Carbon-Water Partition Coefficient (log K _{oc})	4.13 - 5.53 (K _{oc} : 11,420 - 340,000)	[3] [5]
Melting Point	226-230°C (decomposes)	[1] [2]

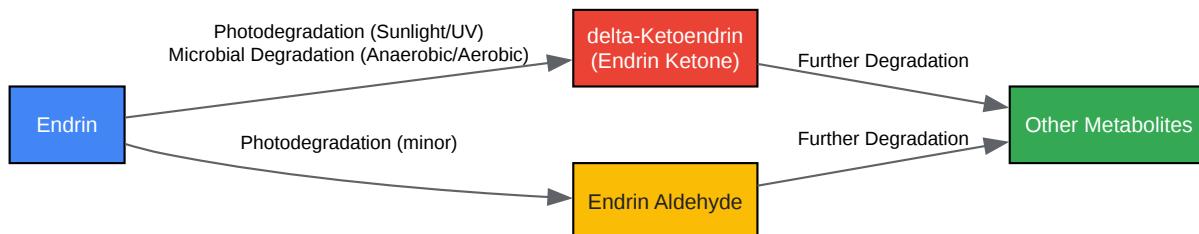
Table 2: Physicochemical Properties of **Endrin** Aldehyde and **Endrin** Ketone

Property	Endrin Aldehyde	Endrin Ketone	Reference
Molecular Formula	C ₁₂ H ₈ Cl ₆ O	C ₁₂ H ₈ Cl ₆ O	[6]
Molecular Weight	380.9 g/mol	380.9 g/mol	[6]
Water Solubility	Estimated 0.55 mg/L	Estimated 0.33 mg/L	[6]
Vapor Pressure	Estimated 1.1 x 10 ⁻⁷ mmHg	Estimated 2.0 x 10 ⁻⁸ mmHg	[6]
Henry's Law Constant	Estimated 1.5 x 10 ⁻⁶ atm-m ³ /mol	Estimated 2.0 x 10 ⁻⁸ atm-m ³ /mol	[6]
Log Octanol-Water Partition Coefficient (log K _{ow})	3.1 - 5.6	4.99	[5][6]
Organic Carbon-Water Partition Coefficient (log K _{oc})	Estimated 3.7 - 5.9	Estimated 4.7 - 5.9	[5]

Environmental Fate: Degradation and Transformation

Endrin is highly persistent in the environment, with a soil half-life that can extend for many years.[1][7] Its degradation proceeds through both abiotic and biotic pathways, leading to the formation of several transformation products.

Abiotic Degradation


Photodegradation: In the presence of sunlight, particularly UV radiation, **endrin** undergoes isomerization to form **delta-ketoendrin** (also known as **endrin** ketone).[1][4] This process is a primary mechanism for the breakdown of **endrin** on soil surfaces and in the atmosphere.[1] The half-life for this photoisomerization can be as short as 7 days in intense summer sunlight.[3][7] **Endrin** can also be converted to **endrin** aldehyde through photolytic processes, though this is generally a minor pathway.[5]

Hydrolysis: **Endrin** is very resistant to hydrolysis, with an estimated half-life of over 12.8 years at a neutral pH.[3] This stability in water contributes to its persistence in aquatic environments.

Biotic Degradation

Microbial transformation plays a role in the degradation of **endrin**, particularly under anaerobic (oxygen-deficient) conditions.[1][3] Soil microorganisms, including bacteria and fungi, can metabolize **endrin**.[1] Interestingly, the major product of microbial degradation is often the same as that of photodegradation, delta-keto**endrin**.[1][4] While biodegradation is more significant under anaerobic conditions, it is generally a slow process in the environment.[3]

The following diagram illustrates the primary degradation pathways of **endrin**.

[Click to download full resolution via product page](#)

Primary degradation pathways of **endrin** in the environment.

Environmental Transport

The movement of **endrin** through the environment is dictated by its physicochemical properties and interactions with different environmental media.

Soil Mobility: **Endrin** has a very high soil organic carbon-water partition coefficient (Koc), indicating that it binds strongly to soil organic matter.[3][5] This strong adsorption limits its mobility in soil and reduces the likelihood of leaching into groundwater.[5][8] However, the detection of **endrin** in some groundwater samples suggests that transport can occur under certain conditions, potentially facilitated by colloidal particles or preferential flow paths.[7][8]

Transport to Water: The primary route of **endrin** entry into surface waters is through runoff from agricultural lands where it was historically applied.[1] Due to its strong sorption to soil particles,

this transport is mainly in the form of **endrin** adsorbed to eroded soil.[5]

Atmospheric Transport: Although **endrin** has a low vapor pressure, volatilization from soil and plant surfaces can occur, particularly shortly after application.[5] Once in the atmosphere, **endrin** is expected to associate with particulate matter and can be transported over long distances.[5] Wet and dry deposition are the primary mechanisms for its removal from the atmosphere.[3]

Bioaccumulation and Biomagnification

Endrin's high lipophilicity (fat-loving nature) and resistance to metabolic degradation lead to its accumulation in the fatty tissues of organisms, a process known as bioaccumulation.[4][9] This is particularly significant in aquatic ecosystems, where bioconcentration factors (BCFs) in fish have been measured to be very high, ranging from 1,335 to 10,000.[4][7] As **endrin** moves up the food chain, its concentration can increase at each trophic level, a phenomenon known as biomagnification.[5] This poses a significant threat to top predators, including birds and mammals.[8]

Experimental Protocols

Understanding the environmental fate of **endrin** relies on robust experimental methodologies. The following section outlines the general protocols for key experiments used to assess its degradation, sorption, and analysis in environmental samples, largely based on the principles of U.S. Environmental Protection Agency (EPA) methods.

Analysis of Endrin and its Metabolites in Environmental Samples (Based on EPA Method 8081B)

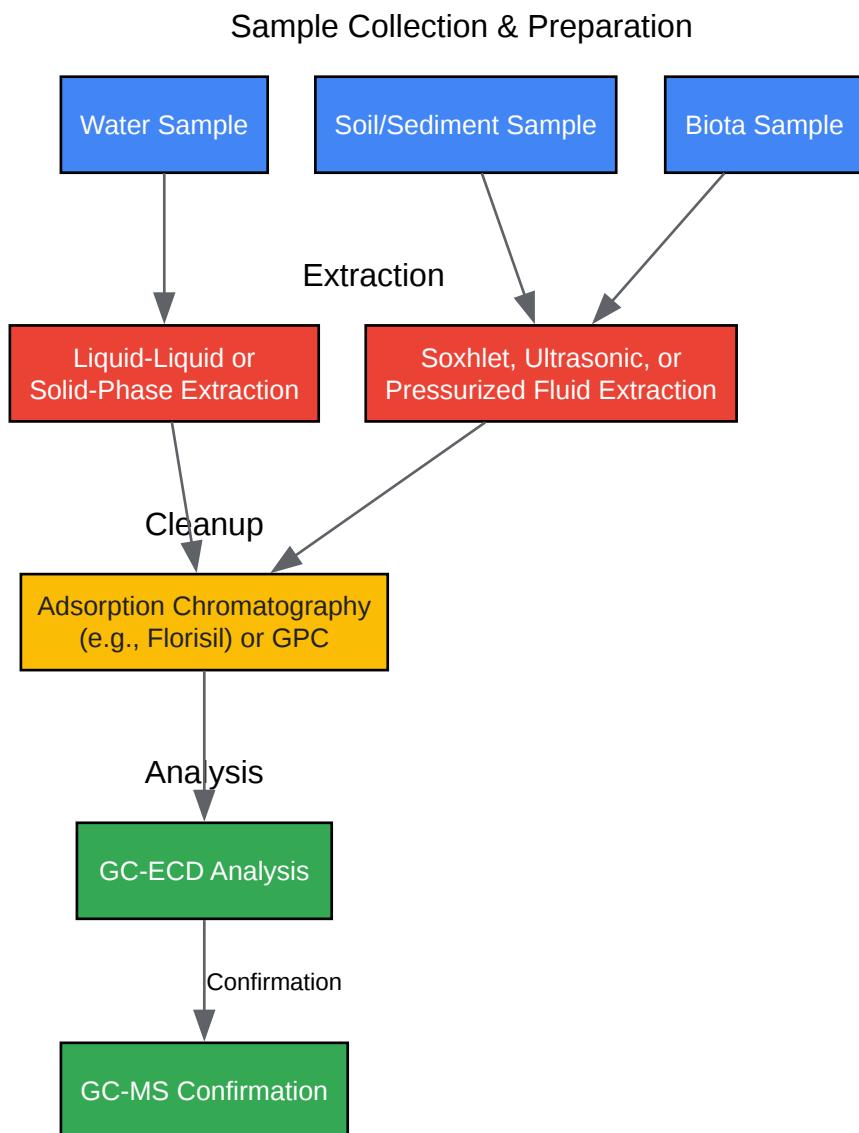
This method is widely used for the determination of organochlorine pesticides in various matrices.[10]

1. Sample Preparation and Extraction:

- **Water Samples:** A known volume of water is extracted with an organic solvent (e.g., methylene chloride or a hexane-acetone mixture) using a separatory funnel (liquid-liquid extraction) or a solid-phase extraction (SPE) cartridge.[11] The organic extract is then dried and concentrated.

- Soil and Sediment Samples: A weighed amount of the sample is mixed with a drying agent like anhydrous sodium sulfate and then extracted with an organic solvent mixture (e.g., hexane-acetone) using techniques such as Soxhlet extraction, ultrasonic extraction, or pressurized fluid extraction.[11]
- Biological Tissues: The tissue is homogenized and mixed with a drying agent. Extraction is typically performed using a Soxhlet apparatus with an appropriate solvent.[11]

2. Extract Cleanup:


Environmental extracts often contain co-extracted substances that can interfere with the analysis. Cleanup procedures are employed to remove these interferences. Common techniques include:

- Adsorption Chromatography: The extract is passed through a column containing an adsorbent material like Florisil, silica gel, or alumina. Different solvent mixtures are used to elute the target analytes while retaining the interferences.[11]
- Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective in removing high-molecular-weight interferences like lipids from biological samples.[11]

3. Instrumental Analysis:

- Gas Chromatography with Electron Capture Detection (GC-ECD): The cleaned-up extract is injected into a gas chromatograph. The compounds are separated based on their boiling points and affinity for the chromatographic column. The electron capture detector is highly sensitive to halogenated compounds like **endrin**, making it ideal for their detection at low concentrations.[10] Dual-column confirmation is often used to improve the certainty of identification.[10]
- Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous identification and confirmation, GC-MS can be used. This technique provides information on the mass-to-charge ratio of the fragments of the analyte, which serves as a molecular fingerprint.[12]

The following diagram illustrates a general workflow for the analysis of **endrin** in environmental samples.

[Click to download full resolution via product page](#)

General experimental workflow for **endrin** analysis.

Photodegradation Study Protocol

Objective: To determine the rate of photodegradation of **endrin** and identify its photoproducts.

Materials:

- **Endrin** standard

- High-purity organic solvent (e.g., hexane or cyclohexane)
- Quartz reaction vessels
- UV lamp with a known spectral output or a solar simulator
- GC-ECD or GC-MS for analysis

Procedure:

- Prepare a standard solution of **endrin** in the chosen solvent at a known concentration.
- Place the solution in the quartz reaction vessels. Quartz is used because it is transparent to UV light.
- Irradiate the samples with the UV lamp or solar simulator for a predetermined period. Control samples should be kept in the dark to account for any degradation not due to light.
- At specific time intervals, withdraw aliquots from the irradiated and control samples.
- Analyze the aliquots using GC-ECD or GC-MS to quantify the remaining **endrin** and identify and quantify any degradation products formed, such as delta-keto**endrin** and **endrin** aldehyde.
- The degradation rate and half-life can be calculated from the decrease in **endrin** concentration over time.

Soil Sorption (Koc) Determination Protocol (Batch Equilibrium Method)

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) of **endrin**.

Materials:

- **Endrin** standard
- Soils with varying and known organic carbon content

- Calcium chloride solution (0.01 M) to create a background electrolyte solution
- Centrifuge tubes
- Shaker
- GC-ECD for analysis

Procedure:

- Prepare a stock solution of **endrin** in a water-miscible solvent (e.g., methanol) and then dilute it in the 0.01 M calcium chloride solution to create a series of aqueous solutions with known **endrin** concentrations.
- Add a known mass of soil to each centrifuge tube.
- Add a known volume of the **endrin** solution to each tube.
- Seal the tubes and shake them for a sufficient time (e.g., 24 hours) to reach equilibrium.
- Centrifuge the tubes to separate the soil from the aqueous phase.
- Carefully remove an aliquot of the supernatant (aqueous phase) and analyze it for the equilibrium concentration of **endrin** using GC-ECD after appropriate extraction.
- The amount of **endrin** sorbed to the soil is calculated by the difference between the initial and the equilibrium aqueous concentrations.
- The soil-water partition coefficient (Kd) is calculated as the ratio of the concentration of **endrin** in the soil to the concentration in the water at equilibrium.
- The organic carbon-water partition coefficient (Koc) is then calculated by normalizing Kd to the fraction of organic carbon in the soil ($Koc = (Kd / \%OC) * 100$).

This technical guide provides a comprehensive overview of the environmental fate and transport of **endrin**. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community in understanding and addressing the legacy of this persistent organic pollutant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Method 8081B: Organochlorine Pesticides Analysis by GC [restek.com]
- 5. Method 8081B: Organochlorine Pesticides Analysis by GC [restek.com]
- 6. ijbpas.com [ijbpas.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. rkmvccrahara.org [rkmvccrahara.org]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]
- To cite this document: BenchChem. [Endrin's Environmental Journey: A Technical Guide to its Fate and Transport]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086629#environmental-fate-and-transport-of-endrin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com